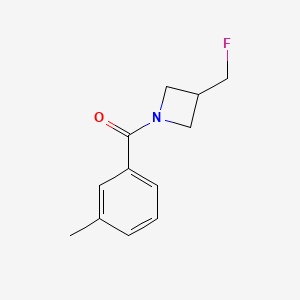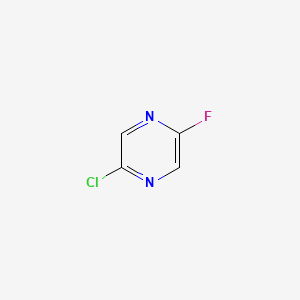
3-(Fluoromethyl)-1-(3-methylbenzoyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Fluoromethyl)-1-(3-methylbenzoyl)azetidine is a useful research compound. Its molecular formula is C12H14FNO and its molecular weight is 207.248. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Agents : Azetidinylquinolones, a class of compounds including azetidine derivatives, have been investigated for their antibacterial properties. Studies have shown that certain stereochemically pure azetidinylquinolones exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The absolute stereochemistry at the asymmetric centers of the azetidine and other moieties in these compounds is crucial for enhancing in vitro activity and oral efficacy (Frigola et al., 1995).
Fluorescence Imaging : Azetidine derivatives have been used to develop high-performance fluorophores for advanced fluorescence imaging. Replacing conventional substituents with azetidine rings in certain fluorophores, like naphthalimide, significantly enhances their brightness and photostability, making them useful for biological imaging applications (Liu et al., 2016).
Neurological Imaging : The azetidine derivative A-85380 has been identified as a potent and selective ligand for the alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype. Its fluorinated analog, F-A-85380, shows promise for PET imaging of central nAChRs, potentially aiding in the study of neurological disorders (Doll et al., 1999).
Drug Development for Multiple Sclerosis : Benzofuran-based S1P1 agonists, incorporating azetidine derivatives, have demonstrated significant efficacy in reducing blood lymphocyte counts and showing effectiveness in a mouse model of relapsing multiple sclerosis. These compounds exhibit excellent oral bioavailability and good pharmacokinetic profiles (Saha et al., 2011).
Properties
IUPAC Name |
[3-(fluoromethyl)azetidin-1-yl]-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c1-9-3-2-4-11(5-9)12(15)14-7-10(6-13)8-14/h2-5,10H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEAFVFDJNRKTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CC(C2)CF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(3-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2970062.png)
![3-Methoxy-4-{3-oxo-3-[2-(trifluoromethyl)pyrrolidin-1-yl]propoxy}benzaldehyde](/img/structure/B2970066.png)


![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2970069.png)

![(oxan-2-yl)methyl N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]carbamate](/img/structure/B2970072.png)
![2-[(But-2-ynoylamino)methyl]-3-(4-ethoxyphenyl)propanamide](/img/structure/B2970074.png)

![N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B2970076.png)


![Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2970083.png)
![3-[3-(pyrrolidin-1-yl)propyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2970085.png)
